Scientific Field: Organic Chemistry
Summary: Methyl 4-methyl-2-pentenoate has been utilized in metathesis reactions.
Results: The outcome of these reactions can lead to the formation of novel compounds with diverse structures.
Scientific Field: Polymer Chemistry
Summary: Methyl 4-methyl-2-pentenoate acts as a chain transfer agent during the polymerization of exo, exo-5,6-bis(methoxymethyl)-7-oxabicyclo[2.2.1]hept-2-ene using Ru(II)(H₂O)₆(tos)₂ (tos = p-toluenesulfonate) as a catalyst . This process influences the molecular weight and properties of the resulting polymer.
Experimental Procedure: The compound is incorporated into the polymerization reaction mixture, where it helps control the polymer chain length.
Results: The use of methyl 4-methyl-2-pentenoate as a chain transfer agent affects the polymerization kinetics and final properties of the polymer.
Methyl 4-methyl-2-pentenoate is an organic compound classified as a methyl-branched fatty acid. Its chemical formula is , and it has a molecular weight of approximately 128.169 g/mol. The compound features a methyl group attached to the fourth carbon of a pentenoate chain, giving it unique structural properties that distinguish it from other fatty acids. The IUPAC name for this compound is 2-pentenoic acid, 4-methyl-, methyl ester, and it is recognized for its role in various
Currently, there is no documented information on the mechanism of action of MMPA in any biological system.
Methyl 4-methyl-2-pentenoate can be synthesized through several methods:
Methyl 4-methyl-2-pentenoate has various applications across different fields:
Interaction studies involving methyl 4-methyl-2-pentenoate focus on its reactivity with other chemical species. These studies often examine how the compound interacts with nucleophiles or electrophiles during chemical transformations. Additionally, its behavior in biological systems could provide insights into metabolic pathways or potential therapeutic uses.
Methyl 4-methyl-2-pentenoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Methyl 3-methylbutanoate | C7H14O2 | Contains a branched chain at a different position (3rd carbon). |
| Methyl 2-pentenoate | C6H10O2 | Lacks the additional methyl group at the fourth carbon. |
| Ethyl 4-methyl-2-pentenoate | C8H14O2 | Has an ethyl group instead of a methyl group, affecting volatility. |
| Methyl hexanoate | C7H14O2 | A straight-chain fatty acid ester without branching. |
Methyl 4-methyl-2-pentenoate's unique branching at the fourth carbon differentiates it from these similar compounds, influencing its physical properties and reactivity.